1-(2-Acetyl-6-bromopyridin-4-YL)ethanone
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Overview
Description
1-(2-Acetyl-6-bromopyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO. It is also known as 1-(4-bromopyridin-2-yl)ethanone. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 6th position and an acetyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Acetyl-6-bromopyridin-4-YL)ethanone can be synthesized through various methods. One common method involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-6-bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.
Reduction: Reducing agents (e.g., sodium borohydride) in an inert solvent (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-bromo-4-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-4-pyridinemethanol[][4].
Scientific Research Applications
1-(2-Acetyl-6-bromopyridin-4-YL)ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-6-bromopyridin-4-YL)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and acetyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-bromopyridine
- 5-Acetyl-2-bromopyridine
- 1-(3-Bromopyridin-2-yl)ethanone
Uniqueness
1-(2-Acetyl-6-bromopyridin-4-YL)ethanone is unique due to the specific positioning of the bromine atom and acetyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(2-acetyl-6-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8BrNO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3 |
InChI Key |
GYLYUNYBFQBJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)C(=O)C |
Origin of Product |
United States |
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